Gamma-undecalactone

Catalog No.
S590758
CAS No.
104-67-6
M.F
C11H20O2
M. Wt
184.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Gamma-undecalactone

CAS Number

104-67-6

Product Name

Gamma-undecalactone

IUPAC Name

5-heptyloxolan-2-one

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

InChI

InChI=1S/C11H20O2/c1-2-3-4-5-6-7-10-8-9-11(12)13-10/h10H,2-9H2,1H3

InChI Key

PHXATPHONSXBIL-UHFFFAOYSA-N

SMILES

CCCCCCCC1CCC(=O)O1

Solubility

soluble in alcohol, most fixed oils and propylene glycol; insoluble in glycerol and in water
1 ml in 5 ml 60% alcohol (in ethanol)

Canonical SMILES

CCCCCCCC1CCC(=O)O1

Synthesis and Chemical Properties:

Gamma-undecalactone is a lactone, a specific type of organic compound with a ring structure. Researchers have explored various methods for synthesizing gamma-undecalactone, which can be helpful for understanding its chemical properties and potential applications. For example, a study published in the Journal of the Brazilian Chemical Society describes a method for synthesizing gamma-undecalactone using readily available starting materials. This research contributes to the broader scientific understanding of lactone synthesis and can inform the development of new methods for producing similar compounds.

[^1] Synthesis of gamma-undecalactone and its derivatives, Journal of the Brazilian Chemical Society,

Gamma-undecalactone is a cyclic ester belonging to the class of lactones, specifically a gamma-lactone. Its chemical formula is C₁₁H₂₀O₂, and it has a molecular weight of approximately 184.28 g/mol. This compound is characterized by a pleasant, fruity aroma reminiscent of peaches or coconuts, making it a popular ingredient in the fragrance and flavor industries. Gamma-undecalactone exists in two stereoisomeric forms due to the presence of one stereocenter, although the specific stereochemistry is often not emphasized in practical applications .

Typical of lactones:

  • Hydrolysis: In the presence of water and acid or base, gamma-undecalactone can hydrolyze to form undecanoic acid and alcohol.
  • Reduction: It can be reduced to form undecanol using reducing agents such as lithium aluminum hydride.
  • Transesterification: Gamma-undecalactone can react with alcohols to form esters, which may be useful in synthesizing new fragrances or flavors .

Research indicates that gamma-undecalactone exhibits several biological activities:

  • Antioxidant Properties: It has been shown to possess antioxidant capabilities, which may contribute to its stability and effectiveness in various formulations.
  • Sensory Effects: The compound is noted for its sensory properties, influencing taste and smell, which are critical in food and cosmetic applications .
  • Toxicological Profile: Safety assessments indicate that gamma-undecalactone causes skin and eye irritation but is not expected to be genotoxic. The compound's systemic exposure levels are below established thresholds for developmental toxicity .

Several methods exist for synthesizing gamma-undecalactone:

  • Traditional Synthesis: A common method involves the reaction of n-octanol with acrylic acid under high pressure without a catalyst. This process typically yields around 80% gamma-undecalactone .
    text
    n-Octanol + Acrylic Acid → Gamma-Undecalactone
  • Organophotocatalysis: A more recent method employs organophotocatalyzed reactions using continuous-flow photoreactors, converting 1-octanol and methyl acrylate into gamma-undecalactone efficiently .
  • Boric Acid Catalysis: Another method involves using boric acid as a catalyst in the reaction between n-octanol and acrylic acid at elevated temperatures .

Gamma-undecalactone finds diverse applications across several industries:

  • Fragrance Industry: It is widely used in perfumes and scented products due to its appealing aroma.
  • Food Industry: Employed as a flavoring agent, particularly in fruit-flavored products.
  • Cosmetics: Incorporated into lotions and creams for its fragrance and potential skin benefits .

Several compounds share structural similarities with gamma-undecalactone. Below is a comparison highlighting its uniqueness:

Compound NameChemical FormulaKey Characteristics
Gamma-nonalactoneC₉H₁₈O₂Shorter carbon chain; less fruity aroma.
Gamma-decalactoneC₁₀H₁₈O₂Similar structure; slightly different sensory profile.
Gamma-dodecalactoneC₁₂H₂₂O₂Longer carbon chain; richer scent profile.
Gamma-hexalactoneC₆H₁₂O₂Shortest chain; more floral notes.

Gamma-undecalactone stands out due to its unique balance of fruity aroma and stability, making it particularly valuable in flavor and fragrance formulations compared to its shorter or longer-chain analogs .

Gamma-undecalactone was discovered in 1908 by Russian chemists Zhukov and Shestakov, marking a significant milestone in synthetic aroma chemistry. The compound was initially marketed under the trade name "Persicol" by Chuit Naef & Cie, representing one of the first synthetic lactone compounds to achieve commercial success in the fragrance industry. Contrary to common misconception, Persicol itself was not simply pure gamma-undecalactone but rather a specialized peach-themed base featuring this compound as its key component, designed to demonstrate the commercial potential of this newly discovered molecule to perfumers of the era.

The historical significance of gamma-undecalactone became firmly established when it was incorporated into several groundbreaking fragrances that would shape perfumery throughout the 20th century. Its first documented use in fine perfumery occurred in "Nuit de Chine" (1913), created by Maurice Schaller for Paul Poiret's Les Parfums de Rosine. However, its most famous early application came in 1919 when Jacques Guerlain utilized it at a concentration of 0.4% in "Mitsouko," a fragrance that would become one of the most celebrated perfumes in history.

As Chandler Burr noted regarding Guerlain's pioneering use: "C-14 was a marvel, a fruity, aromatic, delicious scent that gave ripe peach skin. Guerlain plugged C-14 into the equation perfectly... and Mitsouko became a thing of subtle opulence, strength and balance and silken twilight". The compound's early application in iconic fragrances like Mitsouko, and later in Chanel's "Bois des Îles" and Jacques Fath's "Iris Gris," established its reputation as a transformative ingredient in fine perfumery.

Evolution of Gamma-Undecalactone in Scientific Literature

The scientific understanding of gamma-undecalactone has evolved significantly since its discovery. Initially known primarily for its olfactory properties, research gradually expanded to encompass its chemical structure, synthesis methods, and biological activities. Early scientific literature focused primarily on establishing efficient synthesis protocols, with several methods documented by the mid-20th century.

A significant advancement in the scientific understanding of gamma-undecalactone came with the development of improved analytical techniques for its detection, quantification, and characterization. The compound has been extensively studied using various chromatographic methods, particularly gas chromatography coupled with mass spectrometry, which has allowed for precise determination of its presence in natural sources and manufactured products.

More recent scientific investigations have focused on the stereochemical aspects of gamma-undecalactone. Research published in 2009 demonstrated the successful synthesis of individual enantiomers and established their differing sensory thresholds, adding a new dimension to understanding this compound's olfactory properties. Additional research has explored structure-activity relationships, examining how subtle molecular modifications affect odor profiles and thresholds.

The table below summarizes key milestones in the scientific literature regarding gamma-undecalactone:

YearScientific AdvancementSignificance
1908Initial discovery by Zhukov and ShestakovFirst identification of compound
1908-1913Commercialization as "Persicol"First commercial application
1919Use in Guerlain's MitsoukoEstablished importance in fine perfumery
Mid-20th centuryDevelopment of industrial synthesis methodsEnabled widespread commercial use
Late 20th centuryAdvanced chromatographic analysis methodsImproved detection and quantification
2009Enantiomeric studies establishing sensory thresholdsEnhanced understanding of structure-odor relationships
RecentDevelopment of green chemistry approaches to synthesisAddressing sustainability concerns

Significance in Aroma Chemistry Research

Gamma-undecalactone has played a crucial role in advancing aroma chemistry research across multiple dimensions. As one of the earliest successfully commercialized synthetic aroma compounds, it helped establish the viability of synthetic alternatives to natural extracts in both perfumery and flavor applications.

The compound's well-defined structure-odor relationship has made it an important reference material in olfactory research. Its characteristic peach odor profile, achieved at specific concentration thresholds, has helped researchers understand how molecular structure correlates with sensory perception. This knowledge has proven invaluable in the development of related aromatic compounds and in understanding olfactory receptor mechanisms.

Safety assessment research on gamma-undecalactone has also contributed significantly to establishing protocols for evaluating synthetic flavor compounds. Studies have examined its genotoxicity, repeated dose toxicity, developmental toxicity, and reproductive toxicity, contributing to broader methodologies for aroma chemical safety evaluation. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) established an Acceptable Daily Intake (ADI) of 0-1.25 mg/kg body weight, demonstrating its thorough toxicological assessment.

In terms of application research, gamma-undecalactone has been extensively studied for its performance in various product matrices, including alcoholic and non-alcoholic beverages, confectionery, dairy products, and baked goods. This research has established optimal usage levels and stability parameters, contributing to broader knowledge about incorporating aroma compounds into complex product formulations.

Recent research has focused on sustainable production methods for gamma-undecalactone, including biocatalytic approaches using enzymes and microorganisms. This reflects the compound's ongoing significance in contemporary aroma chemistry research, particularly as the industry shifts toward more environmentally friendly production methods.

Comparative Analysis with Other Gamma-lactones

Gamma-undecalactone belongs to a broader family of gamma-lactones that share structural similarities but exhibit distinct olfactory properties. Comparative research has provided valuable insights into structure-odor relationships within this chemical class. The most extensively studied related compounds include gamma-octalactone, gamma-nonalactone, gamma-decalactone, and gamma-dodecalactone, which differ primarily in their side chain length.

Research has demonstrated that these structural variations significantly impact sensory properties. A comprehensive study published in PubMed examined the odor detection thresholds of several gamma-lactones, finding that the chain length directly influences both the threshold concentration and the specific olfactory character. The study found that gamma-dodecalactone had the lowest threshold at 8 μg/L (for the R-enantiomer), indicating the highest potency, while gamma-nonalactone had a much higher threshold of 285 μg/L (for the R-enantiomer).

Enantiomeric studies have provided particularly valuable comparative insights. Research has shown that different enantiomers of the same gamma-lactone can have significantly different odor thresholds and qualitative characteristics. For gamma-undecalactone specifically, the thresholds for the racemic mixture, (R)-(+)-enantiomer, and (S)-(−)-enantiomer are 6 μg/L, 4 μg/L, and 10 μg/L, respectively. These findings highlight the importance of stereochemistry in determining olfactory properties.

The binding affinity to olfactory receptors also varies among different gamma-lactones and their enantiomers. Research has shown that the (S)-(−)-γ-octalactone binds more stably to the olfactory receptor OR1A1 (-18.389 kJ/mol) compared to (R)-(+)-γ-octalactone (-17.280 kJ/mol), providing a molecular basis for the observed sensory differences.

The following table compares key properties of gamma-undecalactone with other related gamma-lactones:

CompoundCarbon Chain LengthOdor CharacterDetection ThresholdPrimary Applications
Gamma-octalactone8Coconut, creamyVaries by enantiomerCoconut flavors, dairy notes
Gamma-nonalactone9Coconut, creamy285 μg/L (R-enantiomer)Coconut flavors, dairy notes
Gamma-decalactone10Peach, apricotNo significant difference between enantiomersPeach, apricot flavors
Gamma-undecalactone11Peach, fruity6 μg/L (racemic), 4 μg/L (R), 10 μg/L (S)Peach flavors, floral perfumery
Gamma-dodecalactone12Fruity, waxy8 μg/L (R-enantiomer)Fruit flavors, fixative in perfumery

This comparative analysis reveals clear structure-activity relationships within the gamma-lactone family. Generally, as the carbon chain length increases, the odor profile transitions from coconut-like to increasingly fruity and peach-like, with gamma-undecalactone representing the optimal structure for peach aroma. The molecular basis for these differences involves specific interactions with olfactory receptors, influenced by both the chain length and the three-dimensional configuration of the molecules.

One-pot Synthesis from 1-octanol and Methyl Acrylate

The organophotocatalyzed one-pot synthesis of gamma-undecalactone from 1-octanol and methyl acrylate represents a significant advancement in lactone synthesis methodologies [3]. This approach utilizes visible light irradiation to activate photocatalysts, enabling direct carbon-hydrogen bond functionalization at the alpha position of 1-octanol [3]. The reaction proceeds through an organophotocatalyzed alpha-carbon-hydrogen alkylation mechanism, where the photocatalyst facilitates the formation of reactive intermediates that subsequently undergo cyclization to form the desired lactone structure [3].

Tetrabutylammonium decatungstate has emerged as a compelling photocatalyst for this transformation, demonstrating excellent effectiveness in activating unactivated chemical bonds under visible-light or near-visible-light irradiation [33]. The photocatalyst absorbs visible light and generates catalytically active species that promote the coupling reaction between 1-octanol and methyl acrylate [33]. The one-pot nature of this synthesis eliminates the need for intermediate isolation steps, significantly improving the overall efficiency and atom economy of the process [3].

The mechanism involves initial photoexcitation of the organophotocatalyst, followed by hydrogen atom transfer from the alpha position of 1-octanol [8]. This generates a carbon-centered radical that subsequently couples with methyl acrylate to form the carbon-carbon bond [8]. The resulting intermediate undergoes intramolecular cyclization and ester hydrolysis to yield gamma-undecalactone [8]. Research has demonstrated that this approach can achieve yields comparable to traditional synthetic methods while operating under milder reaction conditions [3].

Continuous-flow Photoreactor Technologies

Continuous-flow photoreactor technologies have revolutionized the synthesis of gamma-undecalactone by providing enhanced control over reaction parameters and improved scalability [3]. These systems enable precise regulation of residence time, temperature, and light intensity, resulting in more consistent product quality and higher throughput compared to batch processes [35]. The continuous flow photoreactor operates by harnessing light energy to catalyze reactions between reactants, significantly enhancing reaction rates and efficiency [35].

The reactor design incorporates a light source, typically an ultraviolet mercury lamp, strategically positioned within the reactor to provide intense light irradiation [35]. Upon absorption of light energy, the photocatalyst becomes excited and generates catalytically active species that facilitate the transformation of 1-octanol and methyl acrylate into gamma-undecalactone [35]. The reactor body is constructed from corrosion-resistant and high-temperature materials like stainless steel to withstand the pressures and temperatures encountered during the reaction process [35].

Flow rate optimization studies have revealed that lower flow rates generally result in higher conversion rates due to increased residence time, allowing for more complete reaction [32]. The relationship between mass transfer and reaction kinetics can be quantitatively evaluated by calculating the Peclet number and Damköhler number [32]. Research indicates that the number of lights directly affects the photocatalytic efficiency, while flow rate inversely affects the degradation and conversion processes [32].

Continuous-flow photoreactors offer several advantages over traditional batch reactors, including improved heat and mass transfer characteristics, enhanced safety due to smaller reaction volumes, and the ability to maintain steady-state conditions [35]. The mini heat exchanger component ensures precise temperature control, which is crucial for maintaining optimal reaction conditions and preventing side reactions [35]. These systems have demonstrated the capability to achieve high conversion rates while maintaining excellent selectivity for gamma-undecalactone formation [3].

Chemical Synthesis Pathways

Isomerization of Undecylenic Acid in Sulfuric Acid

The isomerization of undecylenic acid in sulfuric acid represents one of the most established chemical synthesis pathways for gamma-undecalactone production [11]. This method involves the treatment of omega-undecylenic acid, which is accessible by splitting castor oil, with concentrated sulfuric acid to induce double bond isomerization followed by ring closure to form gamma-undecalactone [11]. The reaction proceeds through a carbocation intermediate mechanism where the sulfuric acid protonates the terminal double bond of undecylenic acid [12].

The process begins with the formation of a secondary carbocation at the terminal carbon of undecylenic acid upon treatment with concentrated sulfuric acid [11]. This carbocation undergoes a series of hydride shifts and rearrangements to position the double bond at the gamma position relative to the carboxylic acid functional group [12]. The subsequent lactonization occurs through nucleophilic attack of the carboxyl oxygen on the gamma carbon, facilitated by the acid-catalyzed environment [11].

Research has demonstrated that this method requires careful control of reaction conditions to minimize the formation of delta-isomer byproducts [14]. The reaction typically yields minor amounts of delta-undecalactone as a side product, necessitating subsequent purification steps [14]. The process involves heating undecylenic acid with concentrated sulfuric acid, followed by neutralization and extraction procedures to isolate the desired gamma-lactone [12].

The mechanism of double bond isomerization involves protonation of the terminal alkene by sulfuric acid, generating a carbocation that can rearrange through 1,2-hydride shifts [11]. The thermodynamically favored gamma position of the double bond relative to the carboxyl group drives the isomerization process [12]. Ring closure occurs spontaneously under the acidic conditions through intramolecular esterification, forming the characteristic five-membered lactone ring of gamma-undecalactone [11].

Normal Pressure Synthesis Techniques

Normal pressure synthesis techniques for gamma-undecalactone production have been developed to address the limitations of high-pressure industrial processes [1]. These methods operate under atmospheric pressure conditions, eliminating the need for specialized high-pressure equipment and reducing operational costs [1]. The conventional approach involves the reaction of n-octanol with acrylic acid in the presence of radical initiators under normal pressure conditions [1].

A representative normal pressure synthesis involves adding n-octanol into a three-necked flask equipped with a balanced dropping funnel, thermometer, and condenser tube [1]. Boric acid is added as a catalyst, and the mixture is heated to 170 degrees Celsius with magnetic stirring at 500 revolutions per minute [1]. A mixture consisting of n-octanol, di-tert-butyl peroxide, and acrylic acid is then added dropwise at an average rate of 2.62 milliliters per hour [1].

The reaction mechanism proceeds through radical initiation by di-tert-butyl peroxide, which decomposes at elevated temperatures to generate tert-butoxy radicals [1]. These radicals abstract hydrogen atoms from n-octanol, generating carbon-centered radicals that subsequently react with acrylic acid [1]. The resulting radical intermediate undergoes cyclization to form the lactone ring structure characteristic of gamma-undecalactone [1].

Optimization studies have revealed that reaction yields of 80.53 percent can be achieved under these normal pressure conditions [1]. The process requires a reaction time of approximately 3 hours at 170 degrees Celsius, with continuous reflux to maintain the reaction temperature [1]. Alternative catalyst systems using zinc bromide have also been investigated, yielding comparable results with slightly different reaction parameters [1].

Catalytic Mechanisms in Gamma-undecalactone Formation

The catalytic mechanisms underlying gamma-undecalactone formation involve complex radical chain processes that are influenced by the choice of catalyst and reaction conditions [16]. Lewis acid catalysts such as boric acid and zinc bromide play crucial roles in facilitating the formation of reactive intermediates and promoting cyclization reactions [1]. These catalysts operate through different mechanistic pathways, each offering distinct advantages for lactone synthesis [21].

Boric acid functions as a mild Lewis acid catalyst that coordinates with carbonyl groups and facilitates nucleophilic addition reactions [20]. The mechanism involves coordination of boric acid to the carbonyl oxygen of acrylic acid, increasing the electrophilicity of the carbon-carbon double bond [20]. This activation enables nucleophilic attack by carbon-centered radicals generated from n-octanol, leading to carbon-carbon bond formation [20].

Zinc bromide operates through a different catalytic mechanism, functioning as a stronger Lewis acid that can activate both carbonyl groups and alkyl halides [21]. The zinc center coordinates with electron-rich species, facilitating their transformation into more reactive electrophiles [21]. Research has demonstrated that zinc bromide catalysis can achieve yields of 79.98 percent under optimized conditions [1].

The palladium-catalyzed gamma-lactonization mechanism represents an advanced approach that operates through carbon-oxygen reductive elimination as a key step [16]. This process involves reversible carbon-hydrogen activation through a concerted metalation-deprotonation pathway, where the ligand acts as an internal base [16]. The subsequent oxidation of palladium from +2 to +4 oxidation state enables the carbon-oxygen reductive elimination step that forms the lactone ring [16].

Solvent and Catalyst Selection Parameters

Role of N-octanol as Solvent

N-octanol serves multiple critical functions in gamma-undecalactone synthesis, acting simultaneously as a reactant, solvent, and reaction medium [1] [5]. The selection of n-octanol as the primary solvent system provides several advantages, including excellent solubility for both organic reactants and catalysts, appropriate boiling point for reaction temperature control, and inherent compatibility with the desired product structure . Research has demonstrated that n-octanol's physical and chemical properties make it an ideal choice for lactone synthesis reactions [19].

The solvent properties of n-octanol contribute significantly to reaction efficiency by providing a homogeneous reaction environment that facilitates mass transfer and heat distribution [1]. Its relatively high boiling point of approximately 195 degrees Celsius allows for elevated reaction temperatures without excessive solvent loss [19]. The octanol molecule structure also serves as a direct precursor to the gamma-undecalactone backbone, eliminating the need for additional carbon chain building steps [5].

In typical synthesis protocols, n-octanol is used in substantial excess relative to other reactants, serving both as the limiting reagent and the reaction medium [1]. Embodiment studies have shown that using 75 milliliters of n-octanol in a 250-milliliter three-necked flask provides optimal reaction conditions [1]. The excess n-octanol can be recovered through distillation processes, making the overall synthesis economically viable [5].

The role of n-octanol extends beyond simple solvation, as it participates directly in the carbon-hydrogen activation processes that initiate lactone formation [3]. The alpha-hydrogen atoms of n-octanol are selectively activated by photocatalysts or radical initiators, generating reactive intermediates that subsequently couple with acrylic acid derivatives [8]. This dual functionality reduces the complexity of the synthesis while improving atom economy and reducing waste generation .

Comparative Efficacy of Boric Acid and Zinc Bromide Catalysts

The comparative analysis of boric acid and zinc bromide catalysts reveals distinct advantages and limitations for each system in gamma-undecalactone synthesis [1]. Boric acid operates as a mild Lewis acid catalyst that provides excellent selectivity and tolerates a wide range of functional groups [20]. Zinc bromide functions as a stronger Lewis acid with enhanced reactivity but requires more careful handling and purification procedures [21].

Experimental data demonstrates that boric acid catalysis achieves yields of 80.53 percent under standard reaction conditions [1]. The reaction involves adding 0.2 grams of boric acid to 75 milliliters of n-octanol, followed by heating to 170 degrees Celsius with continuous stirring [1]. The mild nature of boric acid catalysis results in fewer side reactions and simplified product purification procedures [20].

Zinc bromide catalysis produces comparable yields of 79.98 percent while requiring different stoichiometric ratios [1]. The optimal conditions involve using 0.46 grams of zinc bromide with 66 milliliters of n-octanol, maintaining the same temperature profile but extending the reaction time to 5 hours [1]. The stronger Lewis acidity of zinc bromide enables more efficient activation of carbonyl groups but may also promote competing side reactions [21].

CatalystAmount (g)N-octanol Volume (mL)Reaction Time (h)Yield (%)
Boric Acid0.275380.53
Zinc Bromide0.4666579.98

The mechanistic differences between these catalysts influence their performance characteristics and optimal reaction conditions [20] [21]. Boric acid coordinates preferentially with oxygen-containing functional groups, providing selective activation of acrylic acid derivatives [20]. Zinc bromide exhibits broader Lewis acid reactivity, capable of activating both carbonyl groups and alkyl halides [21]. These mechanistic distinctions result in different optimal catalyst loadings and reaction times for achieving maximum yields [1].

Initiator Systems and Their Impact on Yield

Di-tert-butyl peroxide serves as the primary radical initiator system for gamma-undecalactone synthesis, providing controlled generation of reactive radicals under thermal conditions [22]. The peroxide bond undergoes homolysis at temperatures above 100 degrees Celsius, generating tert-butoxy radicals that initiate the radical chain process [22]. Research has demonstrated that the concentration and timing of initiator addition significantly impact both reaction yield and selectivity [1].

The decomposition mechanism of di-tert-butyl peroxide proceeds through a well-characterized pathway involving initial homolytic cleavage of the peroxide bond [22]. The resulting tert-butoxy radicals subsequently fragment to generate methyl radicals and acetone [22]. These highly reactive radical species abstract hydrogen atoms from n-octanol, initiating the radical chain process that leads to lactone formation [1].

Optimization studies have revealed that di-tert-butyl peroxide concentrations of 2.4 milliliters provide optimal initiation rates for gamma-undecalactone synthesis [1]. Higher concentrations lead to excessive radical generation and competing side reactions, while lower concentrations result in incomplete conversion [1]. The timing of initiator addition is also critical, with dropwise addition over 2-3 hours providing better control over the radical concentration [1].

Alternative initiator systems have been investigated, including dibenzoyl peroxide and azobisisobutyronitrile, but di-tert-butyl peroxide consistently provides the highest yields and selectivity . The thermal stability and controlled decomposition kinetics of di-tert-butyl peroxide make it particularly well-suited for the elevated temperatures required for efficient lactone formation [22]. Industrial implementations often incorporate continuous initiator feeding systems to maintain optimal radical concentrations throughout the reaction [5].

Reaction Yield Optimization Strategies

Temperature and Reaction Time Correlations

Temperature optimization represents a critical parameter in gamma-undecalactone synthesis, with research demonstrating optimal yields at reaction temperatures between 170-180 degrees Celsius [1] [9]. The temperature-yield relationship follows a complex profile where insufficient heating results in incomplete conversion, while excessive temperatures promote decomposition and side reactions [1]. Systematic studies have established that maintaining 170 degrees Celsius for 3 hours provides the optimal balance between conversion efficiency and product selectivity [1].

The kinetic analysis of gamma-undecalactone formation reveals that reaction rates increase exponentially with temperature up to the optimal range [9]. Below 150 degrees Celsius, the radical initiation rate becomes limiting, resulting in substantially reduced yields [1]. Above 180 degrees Celsius, thermal decomposition of both reactants and products begins to compete with the desired lactone formation pathway [9].

Reaction time optimization studies indicate that 3-5 hours represents the optimal duration for achieving maximum yields [1]. Shorter reaction times result in incomplete conversion of starting materials, while extended heating periods lead to product degradation and reduced selectivity [1]. The relationship between temperature and reaction time shows inverse correlation, where higher temperatures enable shorter reaction times while maintaining comparable yields [9].

Continuous monitoring of reaction progress through gas chromatography analysis has revealed that gamma-undecalactone formation follows first-order kinetics with respect to n-octanol concentration [9]. The activation energy for the overall process has been determined to be approximately 85 kilojoules per mole, consistent with the observed temperature dependence [9]. These kinetic parameters enable precise prediction of optimal reaction conditions for different scales of synthesis [1].

Temperature (°C)Reaction Time (h)Yield (%)Selectivity (%)
150645.278.3
160462.882.1
170380.585.7
1802.578.983.2
190272.179.8

By-product Management and System Discharge Mechanisms

By-product management in gamma-undecalactone synthesis requires systematic identification and mitigation of competing reaction pathways [9]. The primary by-products include unreacted starting materials, oligomeric species, and delta-lactone isomers [26]. Effective separation and purification strategies are essential for achieving high product purity and enabling solvent recovery [26].

The continuous discharge system employed in industrial gamma-undecalactone production incorporates real-time monitoring and automated product extraction [5]. The reactor design includes a continuous extraction pump that maintains optimal liquid levels while removing product-rich streams [5]. Unreacted n-octanol is recovered through a reflux system and returned to the stirring pot for reuse [5].

Distillation represents the primary separation technique for isolating gamma-undecalactone from reaction mixtures [9]. The process involves initial removal of low-boiling components, including unreacted acrylic acid and solvent impurities [9]. Subsequent vacuum distillation enables selective recovery of gamma-undecalactone while minimizing thermal decomposition [9].

By-product formation can be minimized through optimization of catalyst loading and reaction stoichiometry [1]. Studies have demonstrated that maintaining a slight excess of acrylic acid relative to n-octanol reduces the formation of oligomeric by-products [1]. The use of polymerization inhibitors such as SL-90 helps prevent unwanted polymerization reactions that compete with lactone formation [5].

Advanced separation techniques including liquid-liquid extraction and adsorption have been developed for complex by-product mixtures [26]. Hydrodistillation provides an alternative separation method that is particularly effective for volatile lactone products [26]. Research has shown that extraction efficiencies of greater than 95 percent can be achieved using optimized solvent systems and multi-stage extraction protocols [26].

Physical Description

Liquid
colourless to slightly yellow liquid with a fruity, peach-like odou

XLogP3

3.3

Boiling Point

286.0 °C

Density

0.942-0.945

GHS Hazard Statements

Aggregated GHS information provided by 2207 companies from 16 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1536 of 2207 companies. For more detailed information, please visit ECHA C&L website;
Of the 15 notification(s) provided by 671 of 2207 companies with hazard statement code(s):;
H315 (10.28%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (10.28%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H411 (34.13%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
H412 (63.34%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

104-67-6

Use Classification

EPA Safer Chemical Functional Use Classes -> Fragrances
Safer Chemical Classes -> Green half-circle - The chemical is expected to be of low concern
Food additives -> Flavoring Agents
Flavoring Agents -> JECFA Flavorings Index
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Fatty Acyls [FA] -> Fatty esters [FA07] -> Lactones [FA0704]
Cosmetics -> Masking; Solvent

General Manufacturing Information

All other chemical product and preparation manufacturing
Fragrances
Plastic material and resin manufacturing
Soap, cleaning compound, and toilet preparation manufacturing
2(3H)-Furanone, 5-heptyldihydro-: ACTIVE

Dates

Modify: 2023-08-15
Yoshikawa et al. Unsaturated aliphatic alcohol as a natural ligand for mouse odorant receptor. Nature Chemical Biology, doi: 10.1038/nchembio.1164, published online 13 January 2013 http://www.nature.com/naturechemicalbiology

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